molecular formula C18H20N2O B5139132 N-(2,3-dihydro-1H-inden-5-yl)-N'-(3,4-dimethylphenyl)urea

N-(2,3-dihydro-1H-inden-5-yl)-N'-(3,4-dimethylphenyl)urea

Cat. No.: B5139132
M. Wt: 280.4 g/mol
InChI Key: MWOANMUXZFFEKX-UHFFFAOYSA-N
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Description

“N-(2,3-dihydro-1H-inden-5-yl)-N’-(3,4-dimethylphenyl)urea” is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in pharmaceuticals, agriculture, and materials science due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2,3-dihydro-1H-inden-5-yl)-N’-(3,4-dimethylphenyl)urea” typically involves the reaction of 2,3-dihydro-1H-indene-5-amine with 3,4-dimethylphenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under controlled temperature conditions. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

“N-(2,3-dihydro-1H-inden-5-yl)-N’-(3,4-dimethylphenyl)urea” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for chlorination.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of “N-(2,3-dihydro-1H-inden-5-yl)-N’-(3,4-dimethylphenyl)urea” involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-dihydro-1H-inden-5-yl)-N’-(4-methylphenyl)urea
  • N-(2,3-dihydro-1H-inden-5-yl)-N’-(3,5-dimethylphenyl)urea
  • N-(2,3-dihydro-1H-inden-5-yl)-N’-(3,4-dichlorophenyl)urea

Uniqueness

“N-(2,3-dihydro-1H-inden-5-yl)-N’-(3,4-dimethylphenyl)urea” is unique due to the specific arrangement of its functional groups, which can influence its chemical reactivity and biological activity. The presence of the indene and dimethylphenyl moieties may confer distinct properties compared to other urea derivatives.

Properties

IUPAC Name

1-(2,3-dihydro-1H-inden-5-yl)-3-(3,4-dimethylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O/c1-12-6-8-16(10-13(12)2)19-18(21)20-17-9-7-14-4-3-5-15(14)11-17/h6-11H,3-5H2,1-2H3,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWOANMUXZFFEKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NC2=CC3=C(CCC3)C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49827466
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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